molecular formula C7H12O2S B8573453 S-Tetrahydro-2H-pyran-4-YL ethanethioate

S-Tetrahydro-2H-pyran-4-YL ethanethioate

Cat. No.: B8573453
M. Wt: 160.24 g/mol
InChI Key: BYUNVFSCFPTRBA-UHFFFAOYSA-N
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Description

S-Tetrahydro-2H-pyran-4-YL ethanethioate is a useful research compound. Its molecular formula is C7H12O2S and its molecular weight is 160.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-(oxan-4-yl) ethanethioate

InChI

InChI=1S/C7H12O2S/c1-6(8)10-7-2-4-9-5-3-7/h7H,2-5H2,1H3

InChI Key

BYUNVFSCFPTRBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCOCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 300 g (1.175 mol) of toluene-4-sulfonic acid tetrahydropyran-4-yl ester in DMF (3 L) are added 268 g (2.35 mol) potassium thioacetate, followed by a catalytic amount of NaI (0.12 g, 10 mol %) at room temperature. After complete addition, the reaction is heated to 50° C. for 20 h. The reaction mixture is partitioned between TBME (3 L) and water (3 L), the aqueous layer is extracted with TBME (2 L), then saturated with NaCl and extracted again with TBME (2×2 L). The combined organic extracts are dried over Na2SO4, filtered and the solvent is removed under reduced pressure to afford 153 g of thioacetic acid S-(tetrahydro-pyran-4-yl)ester. Yield: 81%; ES-MS: m/z 161 [M+H].
Quantity
300 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixrue of 4-chlorotetrahydro-2H-pyran (1 g, 8.29 mmol) and potassium ethanethioate (0.947 g, 8.29 mmol) in DMF (15 mL) was stirred at 80° C. for 24 h. The reaction mixture was cooled down and partitioned between hexane and cold 1N Na OH. The organic layer was washed with brine, dried (MgSO4), removed the solvent to afford S-tetrahydro-2H-pyran-4-yl ethanethioate as a pale brown oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.68 (2 H, m), 1.90 (2 H, m), 2.32 (3 H, s), 3.55 (2 H, m), 3.68 (1 H, m), 3.91 (2 H, dt, J=11.83, 3.90 Hz). Into a solution of S-tetrahydro-2H-pyran-4-yl ethanethioate in DCm (3 mL) and water (3 mL) at −10° C., chlorine gas was bubbled for ˜5 min slowly until persistent greenish color was maintained. The mixture was stirred for 0.5 h at r.t. and blown with air for 5 min and diluted with ether (5 mL). The mixture was added to concentrated ammonium hydroxide (5mL, 128 mmol) at 0° C. over 10 min. The mixture was stirred for 1 h and evaporated to dryness. The residue was taken up with EtOAc and filtered through 2″ silica gel pad and eluted with EtOAc/hexane (80% to 100%) to afford tetrahydro-2H-pyran-4-sulfonamide as a brown solid (113 mg). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.88 (2 H, m), 2.08 (2 H, ddd, J=12.72, 3.65, 1.76 Hz), 3.15 (1 H, tt, J=12.06, 3.81 Hz), 3.40 (2 H, td, J=11.96, 2.27 Hz), 4.11 (2 H, dd, J=11.33, 4.28 Hz), 4.48 (2 H, br. s.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium ethanethioate
Quantity
0.947 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of potassium thioacetate (10.21 g; 87.62 mmol) and toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester (11.23 g; 43.81 mmol) in DMF (100 mL) was heated at 50° C. for 12 hours, cooled to room temperature, diluted with ether, washed with water, saturated NaHCO3 and brine and dried (MgSO4). Removal of the volatiles in vacuo provided a residue which was taken forward without additional purification.
Name
potassium thioacetate
Quantity
10.21 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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